N-carbamoylglutamic acid
Overview
Description
N-carbamoylglutamic acid, also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate. It is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. This compound plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .
Mechanism of Action
Target of Action
N-Carbamoylglutamic acid (NCG), also known as Carglumic acid, primarily targets the enzyme N-acetylglutamate synthase (NAGS) . NAGS is an essential component of the urea cycle, which is responsible for preventing the build-up of neurotoxic ammonium in the blood .
Mode of Action
NCG is a synthetic analogue of N-acetylglutamate (NAG) . It works effectively as a cofactor for carbamoyl phosphate synthase 1 (CPS1) , another key enzyme in the urea cycle . By mimicking NAG, NCG enhances ureagenesis by activating the urea cycle .
Biochemical Pathways
The urea cycle is the primary pathway affected by NCG. This cycle involves several catalytic enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . NCG, acting as a functional analogue of NAG, activates CPS1, thereby enhancing the urea cycle and promoting the elimination of excess nitrogen as urea .
Pharmacokinetics
The pharmacokinetics of NCG are such that it is administered orally or through a nasogastric tube . The median time to reach maximum concentration (Tmax) of NCG is around 3 hours . The daily dose of NCG ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The primary result of NCG’s action is the reduction of plasma ammonia levels in patients with NAGS deficiency . By enhancing the urea cycle, NCG helps to prevent the build-up of neurotoxic ammonium in the blood . This can alleviate symptoms of hyperammonemia, including neurological problems, cerebral edema, coma, and even death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoylglutamic acid typically involves the reaction of glutamic acid with urea under controlled conditions. One common method includes the preparation of this compound sodium salt, followed by cooling and separation to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: N-carbamoylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-carbamoylglutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.
Medicine: Used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency.
Industry: Utilized in the production of pharmaceuticals and as a nutritional supplement in animal feed.
Comparison with Similar Compounds
N-acetylglutamate: A naturally occurring compound that also activates CPS1.
N-carbamoyl-L-glutamic acid: Another structural analog with similar functions.
Uniqueness: N-carbamoylglutamic acid is unique in its high efficacy and stability compared to other similar compounds. It has a longer half-life and is more effective in activating CPS1, making it a preferred choice for treating hyperammonemia .
Properties
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbamoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-26-2 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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